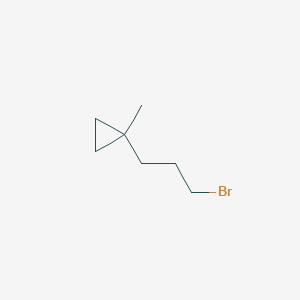

1-(3-Bromopropyl)-1-methylcyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

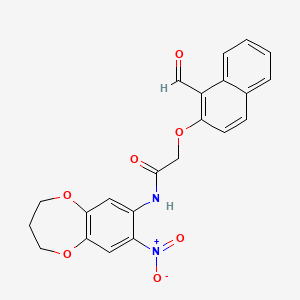

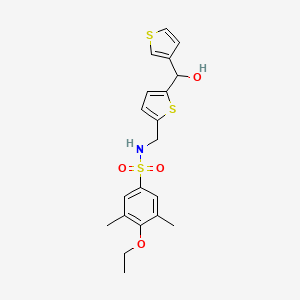

The compound “1-(3-Bromopropyl)-1-methylcyclopropane” is likely a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. It also appears to have a bromopropyl and a methyl group attached to it .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through substitution or addition reactions . For instance, bromopropylamine hydrobromide is used as a reagent to introduce a propylamine group to the molecular skeleton .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a three-membered carbon ring (cyclopropane), with a bromopropyl group and a methyl group attached to one of the carbon atoms .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including substitution and elimination reactions . The specific reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as (3-Bromopropyl)trichlorosilane, are liquid at room temperature and have a specific gravity greater than 1 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Ring Enlargement

1-(3-Bromopropyl)-1-methylcyclopropane participates in palladium-catalyzed ring enlargement reactions. Methylenecyclopropanes can be converted into cyclobutenes under palladium acetate catalysis. This transformation is facilitated by the presence of metal bromide and provides a plausible mechanism for the reaction, as evidenced by deuterium labeling experiments (Shi, Liu, & Tang, 2006).

Synthesis of Chromones

Another application is the synthesis of chromones from 1,1-diacylcyclopropanes, demonstrating the compound's utility in constructing complex molecules. This process involves a tandem deprotection-cyclization reaction, showcasing the rapid access to 2,3-disubstituted chromones, which are crucial for the synthesis of potent antibacterial compounds like bromophycoic acid E (Smith et al., 2017).

Radical Ring Expansion Reactions

The evolution of primary radicals from derivatives of this compound has been theoretically studied, revealing insights into the mechanism of radical ring expansion reactions. This study provides a detailed understanding of the reaction pathways and the factors influencing the yield and selectivity of the products (Ardura & Sordo, 2006).

Generation of Molecular Complexity

Research into the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, including derivatives of this compound, has led to significant developments in generating molecular complexity. These reactions have been leveraged to produce a variety of new compounds, including cyclobutanones and indenes, demonstrating the versatility of these molecules in synthetic chemistry (Shi, Lu, Wei, & Shao, 2012).

Ethylene Perception Inhibition in Agriculture

While not directly related to this compound, it's worth noting the use of 1-methylcyclopropene (1-MCP) in agriculture to inhibit ethylene perception in fruits and vegetables. This application has led to an explosion of research on its effects, highlighting the broader implications of cyclopropane derivatives in scientific research beyond synthetic chemistry (Watkins, 2006).

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis and may interact with a variety of biological targets .

Mode of Action

For instance, they can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions and pathways, potentially affecting a wide range of cellular processes .

Result of Action

Brominated compounds can have various effects depending on their specific targets and the type of reactions they undergo .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-bromopropyl)-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNWGPSBXDEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)